Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate
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Overview
Description
The compound of interest, Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate, is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of ethyl 3-aminothiophene-2-carboxylate and ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves amino and carboxylate functional groups on a heterocyclic or cyclohexene framework, which are also present in the target compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, ethyl 3-aminothiophene-2-carboxylate is synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, yielding a high total yield of 81% . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate starts from a bromophenyl-fluorophenyl oxocyclohexene derivative and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate could also involve a multi-step reaction with careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis . The presence of amino and carboxylate groups in these compounds suggests that Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate may also exhibit intramolecular hydrogen bonding, which could influence its molecular conformation and stability.
Chemical Reactions Analysis
The related compounds synthesized in the papers are reactive intermediates that can undergo further chemical transformations. For example, the dihydrothieno[2,3-c]pyridine derivatives are coupled with aromatic aldehydes to afford Schiff base compounds . This indicates that Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate may also participate in similar reactions, such as the formation of Schiff bases or other condensation products, due to the presence of the amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using techniques such as FTIR, NMR, TGA, DTA, and UV-Visible spectroscopy . These analyses provide information on the functional groups, thermal stability, and electronic properties of the compounds. For Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate, similar analytical techniques could be employed to determine its melting point, solubility, thermal behavior, and spectroscopic fingerprints, which are essential for its identification and application in further studies.
properties
IUPAC Name |
ethyl 2-amino-4-tert-butylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-5-14-10(13)8-7(11(2,3)4)6-15-9(8)12/h6H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRKUNQDJPEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate | |
CAS RN |
827614-39-1 |
Source
|
Record name | ethyl 2-amino-4-tert-butylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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